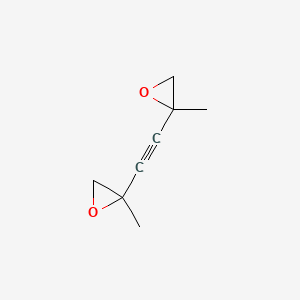
2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne is an organic compound characterized by the presence of two epoxide groups and a triple bond within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethyl-3-hexyne-2,5-diol.
Epoxidation: The key step involves the epoxidation of the triple bond to form the diepoxide. This can be achieved using oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) under controlled conditions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
化学反応の分析
Types of Reactions
2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the epoxide groups or the triple bond.
Substitution: Nucleophilic substitution reactions can occur at the epoxide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can lead to the formation of alcohols or alkanes.
科学的研究の応用
2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne involves its interaction with various molecular targets. The epoxide groups can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. This reactivity can be harnessed in biochemical assays and drug development.
類似化合物との比較
Similar Compounds
2,5-Dimethyl-3-hexyne-2,5-diol: A precursor in the synthesis of 2,5-Dimethyl-1,2,5,6-diepoxyhex-3-yne.
2,5-Dimethylhexane: A structurally related compound without the epoxide groups and triple bond.
Uniqueness
This compound is unique due to the presence of both epoxide groups and a triple bond, which confer distinct chemical reactivity and potential applications. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
特性
CAS番号 |
42149-31-5 |
|---|---|
分子式 |
C8H10O2 |
分子量 |
138.16 g/mol |
IUPAC名 |
2-methyl-2-[2-(2-methyloxiran-2-yl)ethynyl]oxirane |
InChI |
InChI=1S/C8H10O2/c1-7(5-9-7)3-4-8(2)6-10-8/h5-6H2,1-2H3 |
InChIキー |
DECROJFJFVMMIP-UHFFFAOYSA-N |
正規SMILES |
CC1(CO1)C#CC2(CO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


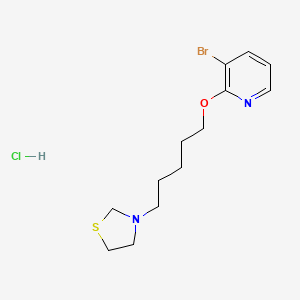
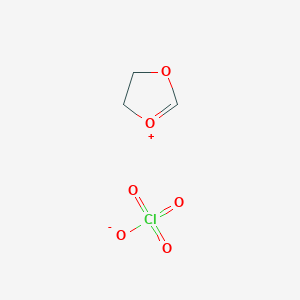

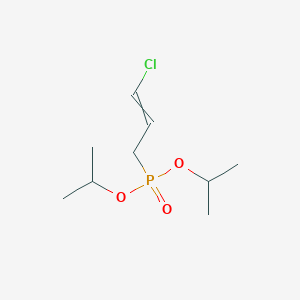
![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)
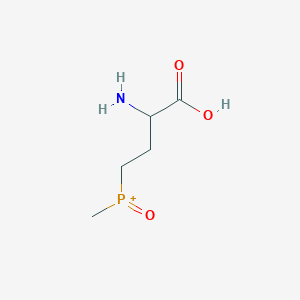
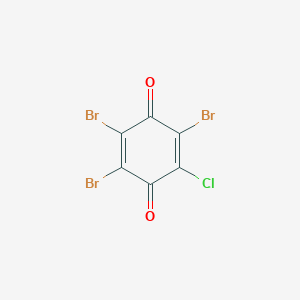
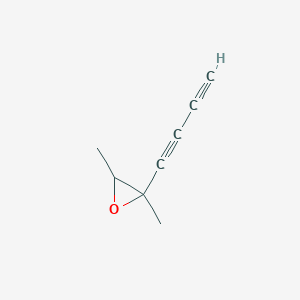
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
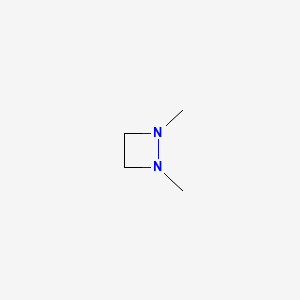
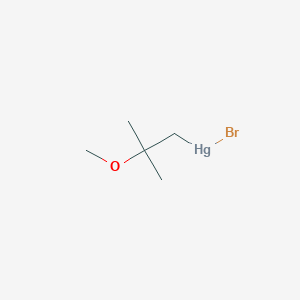
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)

